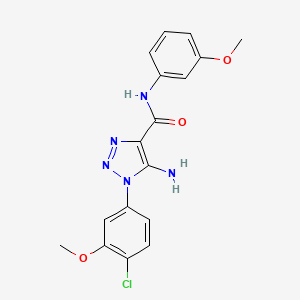![molecular formula C20H11BrCl2N2O2 B5084078 2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5084078.png)
2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide involves the inhibition of various enzymes and receptors. It has been found to exhibit potent inhibitory activity against HDAC enzymes, making it a potential candidate for cancer treatment. This compound has also been found to exhibit inhibitory activity against COX-2, making it a potential candidate for the treatment of inflammation.
Biochemical and Physiological Effects:
2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a potential candidate for drug discovery. This compound has also been found to exhibit anti-inflammatory and anticancer properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments include its potent inhibitory activity against various enzymes and receptors, making it a potential candidate for drug discovery. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide. These include further studies to determine its safety and efficacy, the development of novel derivatives with improved properties, and the identification of new potential applications for this compound in scientific research. Additionally, further studies are needed to determine the mechanism of action of this compound and to identify potential targets for drug discovery.
Synthesis Methods
The synthesis of 2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide involves the reaction of 4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline with 2-bromo-4'-chloro-N-benzoylaniline in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide has been studied extensively for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against various enzymes and receptors, making it a potential candidate for drug discovery. This compound has been studied for its potential applications in the treatment of cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrCl2N2O2/c21-15-4-2-1-3-13(15)19(26)24-12-6-7-16(23)14(10-12)20-25-17-9-11(22)5-8-18(17)27-20/h1-10H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJCHEYUXNCIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-phenylacetamide](/img/structure/B5083998.png)
![3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5084001.png)
![ethyl 4-{[5-(butyrylamino)-1-ethyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5084009.png)


![[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B5084026.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5084032.png)

![N-[3-(1,3-thiazol-4-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5084056.png)
![3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084057.png)
![ethyl 4-(aminocarbonyl)-5-({[7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B5084058.png)
methyl]phosphonate](/img/structure/B5084085.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide](/img/structure/B5084092.png)